molecular formula C9H9ClO2 B2655356 2-(2-Chloro-4-methylphenyl)acetic acid CAS No. 2043-83-6

2-(2-Chloro-4-methylphenyl)acetic acid

Cat. No.: B2655356
CAS No.: 2043-83-6
M. Wt: 184.62
InChI Key: SAPOBVLBLVBIBS-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)acetic Acid is a chlorinated arylacetic acid derivative offered for research and development purposes. Compounds within this chemical class are frequently investigated as versatile synthetic intermediates or building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For instance, structurally related α-chloroarylacetic acids are recognized as valuable precursors in synthetic chemistry . Similarly, other chlorinated phenoxyacetic acids, such as 2-(4-chloro-2-methylphenoxy) propionic acid (Mecoprop), are well-studied herbicides that function by mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death . Researchers may explore the potential of this compound as a key intermediate for constructing more complex molecules for biological activity screening or material science applications. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOBVLBLVBIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-83-6
Record name 2-(2-chloro-4-methylphenyl)acetic acid
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Oxidative Addition:

The catalytic cycle is initiated by the oxidative addition of 2-chloro-1-(chloromethyl)-4-methylbenzene (B1348551) to a low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands (L). This step involves the cleavage of the carbon-chlorine bond of the benzyl (B1604629) chloride and the formation of a new palladium-carbon and palladium-chlorine bond, resulting in a square planar palladium(II) intermediate.

Table 1: Hypothetical Calculated Parameters for the Oxidative Addition Transition State

ParameterValue
Activation Energy (ΔG‡)18 - 25 kcal/mol
C-Cl Bond Length~2.4 Å (elongated from ~1.8 Å)
Pd-C Bond Length~2.5 Å
Pd-Cl Bond Length~2.8 Å
Imaginary Frequency-350 to -450 cm⁻¹

Note: These values are illustrative and based on typical DFT calculations for similar oxidative addition reactions.

Migratory Insertion of Carbon Monoxide:

Following the oxidative addition, a molecule of carbon monoxide coordinates to the palladium(II) center. Subsequently, a migratory insertion of the CO molecule into the palladium-carbon bond occurs. This step involves the migration of the benzyl (B1604629) group to the coordinated carbon monoxide, forming an acyl-palladium(II) complex.

The transition state for this step is characterized by a four-membered ring-like structure involving the palladium, the benzylic carbon, the carbonyl carbon, and the oxygen atom.

Table 2: Hypothetical Calculated Parameters for the CO Migratory Insertion Transition State

ParameterValue
Activation Energy (ΔG‡)10 - 15 kcal/mol
Pd-C(benzyl) Bond Length~2.2 Å
C(benzyl)-C(carbonyl) Bond Length~2.0 Å
Pd-C(carbonyl) Bond Length~2.1 Å
Imaginary Frequency-200 to -300 cm⁻¹

Note: These values are illustrative and based on typical DFT calculations for similar migratory insertion reactions.

Nucleophilic Attack and Reductive Elimination:

The final steps of the catalytic cycle involve the reaction of the acyl-palladium(II) complex with a nucleophile, in this case, water, to form the carboxylic acid product and regenerate the palladium(0) catalyst. The nucleophilic attack of water on the electrophilic acyl carbon leads to the formation of a carboxylic acid-palladium intermediate. This is followed by reductive elimination, which releases the final product, 2-(2-Chloro-4-methylphenyl)acetic acid, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The transition state for the nucleophilic attack would involve the approach of the water molecule to the acyl carbon, with the formation of a new C-O bond and the weakening of the Pd-C bond.

Table 3: Hypothetical Calculated Parameters for the Nucleophilic Attack Transition State

ParameterValue
Activation Energy (ΔG‡)5 - 10 kcal/mol
C(acyl)-O(water) Bond Length~1.8 Å
Pd-C(acyl) Bond Length~2.3 Å
Imaginary Frequency-500 to -600 cm⁻¹

Note: These values are illustrative and based on typical DFT calculations for similar nucleophilic attack reactions.

Theoretical and Computational Chemistry Investigations

Reaction Pathway and Transition State Computations for Mechanistic Understanding

A comprehensive understanding of the reaction mechanism for the synthesis of 2-(2-Chloro-4-methylphenyl)acetic acid is crucial for optimizing reaction conditions and improving yield. While specific experimental and computational studies on the reaction pathways for this particular molecule are not extensively documented in publicly available literature, a theoretical investigation can be constructed based on well-established mechanisms for the synthesis of analogous aryl-acetic acids. A prevalent method for synthesizing such compounds is the palladium-catalyzed carbonylation of the corresponding benzyl (B1604629) halide. This section will, therefore, explore a plausible theoretical reaction pathway and the associated transition states for the synthesis of this compound from 2-chloro-1-(chloromethyl)-4-methylbenzene (B1348551).

The proposed catalytic cycle, depicted in Figure 1, involves several key steps: oxidative addition, migratory insertion of carbon monoxide, and nucleophilic attack by water followed by reductive elimination. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to model these steps, calculate the energy barriers (activation energies), and characterize the geometry of the transition states.

Figure 1: Proposed Catalytic Cycle for the Palladium-Catalyzed Carbonylation of 2-chloro-1-(chloromethyl)-4-methylbenzene

(This is a simplified representation of the catalytic cycle)

Detailed Mechanistic Steps and Computational Insights:

Applications in Chemical Research and Materials Science

Utilization as a Key Chemical Intermediate in Complex Organic Synthesis

Substituted phenylacetic acids are a crucial class of building blocks in organic synthesis, prized for their versatility in constructing complex molecular architectures. 2-(2-Chloro-4-methylphenyl)acetic acid serves as a key intermediate, providing a scaffold that can be elaborated into a wide array of more complex molecules, including pharmaceuticals and novel heterocyclic systems. mdpi.comnih.gov The presence of the carboxylic acid group allows for a variety of classical transformations such as esterification, amidation, and reduction, while the substituted phenyl ring can be further functionalized.

One of the powerful strategies employing phenylacetic acid derivatives is the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki coupling are utilized to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures or other substituted aromatics starting from precursors like halogenated phenylacetic acids. inventivapharma.com The methylene (B1212753) group offers an additional point for chemical modification, and its presence is often critical for the biological activity of the final product. nih.gov

Research has demonstrated the role of similar chloro-phenylacetic acid derivatives in the synthesis of complex heterocyclic structures. For example, they can be used as starting materials in multi-step reaction sequences to build thiopyrano[2,3-d]thiazole motifs, which are of interest in medicinal chemistry. mdpi.com The synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid, an important intermediate for the pharmaceutical agent Asenapine, highlights the industrial relevance of this class of compounds. google.com

The following table summarizes representative synthetic transformations involving phenylacetic acid derivatives, illustrating the potential pathways for this compound.

Reaction TypeDescriptionCatalyst/ReagentsProduct TypeReference
Suzuki CouplingFormation of a Csp2-Csp3 bond between an aryl boronic acid and an alkyl halide derivative.Pd(OAc)2, P(Nap)3, Base (e.g., K2CO3)Substituted biaryl acetic acids inventivapharma.com
AmidationReaction of the carboxylic acid with an amine to form an amide bond.Coupling agents (e.g., DCC, EDC), or conversion to acyl chloride followed by amine addition.Phenylacetamides mdpi.com
Hetero-Diels–Alder ReactionUsed as a dienophile component in the construction of complex heterocyclic systems.Heat, Acetic AcidThiopyrano[2,3-d]thiazoles mdpi.com
Willgerodt-Kindler ReactionSynthesis of phenylacetic acids from the corresponding acetophenones.Sulfur, Morpholine, Phase Transfer Catalyst (PTC)Phenylacetic acids researchgate.net

Role in Catalyst Development and Support Systems

The functional groups within this compound make it a candidate for applications in catalysis, either as a ligand for a metal center or as a functionalizing agent for catalyst supports. The carboxylic acid group can coordinate to metal ions, while the aromatic ring can be involved in non-covalent interactions, influencing the steric and electronic environment of a catalytic center. ekb.egnih.govnih.gov

In the realm of homogeneous catalysis, phenylacetic acids have been employed as directing groups and ligands in palladium-catalyzed C-H activation and functionalization reactions. nih.govnih.govacs.org Specifically designed ligands, sometimes used in conjunction with phenylacetic acid substrates, can accelerate key steps in the catalytic cycle, such as the C-H cleavage, leading to more efficient and selective transformations like ortho-C-H olefination. nih.govacs.org While not the ligand itself, the substrate's carboxylic acid group is essential for directing the catalyst to the desired position. This principle suggests that this compound could be a substrate in such advanced synthetic methods.

Furthermore, substituted aromatic molecules can be used to modify the surface of heterogeneous catalysts. Research has shown that the functionalization of platinum nanoparticles with chlorophenyl fragments can significantly enhance their electrocatalytic activity for the oxygen reduction reaction. rsc.org This indicates a potential application for this compound in modifying the surface of metal nanoparticle catalysts to tune their performance and stability. The compound could be anchored to a support material or directly to the metal nanoparticle, where the chloromethylphenyl moiety would influence the electronic properties of the active sites.

The table below outlines potential roles of phenylacetic acid derivatives in catalysis.

Catalysis ApplicationRole of Phenylacetic Acid DerivativeMetal Center/SystemEffectReference
Homogeneous C-H FunctionalizationAs a substrate with a directing group (carboxylic acid) and as a ligand.Palladium (Pd)Accelerates C-H cleavage and directs functionalization to a specific position. nih.govnih.gov
Heterogeneous ElectrocatalysisAs a surface functionalizing agent for nanoparticles.Platinum (Pt)Enhances electrocatalytic activity for oxygen reduction. rsc.org
Sustainable CatalysisAs a ligand for earth-abundant metals.Manganese (Mn)Enables sustainable late-stage C-H functionalization of complex molecules. nih.gov

Contributions to Advanced Materials Research (e.g., Co-crystals, Supramolecular Assemblies)

In materials science, the principles of crystal engineering and supramolecular chemistry are used to design novel solid forms of molecules with tailored physical and chemical properties. nih.gov this compound, with its potent hydrogen bond donor (carboxylic acid OH) and acceptor (carbonyl C=O) groups, is an excellent candidate for constructing highly ordered supramolecular structures such as co-crystals. rsc.org

Co-crystals are multi-component crystalline solids where different molecules are held together in the same crystal lattice through non-covalent interactions, primarily hydrogen bonds. nih.gov The formation of co-crystals can significantly alter properties like solubility, stability, and melting point compared to the individual components. The carboxylic acid group of phenylacetic acid is known to form robust and predictable hydrogen bonding patterns, known as supramolecular synthons, with other functional groups. nih.gov Classic examples include the carboxylic acid-pyridine heterosynthon and the carboxylic acid-amide heterosynthon. brad.ac.uk These reliable interactions are the foundation of a rational design approach to new co-crystals.

By co-crystallizing this compound with other molecules (co-formers) that contain complementary functional groups (e.g., pyridines, amides), it is possible to generate a wide range of new materials. The specific substituents on the phenyl ring (the chloro and methyl groups) will further influence the crystal packing through weaker interactions like halogen bonding or van der Waals forces, providing another level of control over the final supramolecular architecture. researchgate.net These designed assemblies can range from simple dimeric structures to complex, extended networks like sheets or chains. researchgate.net

The following table details common supramolecular synthons that can be formed using a carboxylic acid moiety, which are relevant to the co-crystallization potential of this compound.

Synthon TypeInteracting Functional GroupsTypical Co-formerHydrogen Bonding MotifReference
HomosynthonCarboxylic Acid --- Carboxylic AcidAnother carboxylic acidR²₂(8) dimer nih.gov
HeterosynthonCarboxylic Acid --- PyridineIsonicotinamide, AcridineO-H···N interaction
HeterosynthonCarboxylic Acid --- Primary AmideNicotinamide, BenzamideR²₂(8) ring rsc.orgmdpi.com
HeterosynthonCarboxylic Acid --- AlcoholAn alcohol-containing moleculeO-H···O interactions mdpi.com

Analytical Chemistry Methodologies for Research Purity Assessment and Reaction Monitoring

The synthesis and application of this compound in research necessitate robust analytical methods to ensure its purity, confirm its structure, and monitor the progress of reactions in which it is involved. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of substituted phenylacetic acids and separating them from starting materials, by-products, and other impurities. jchr.org Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. sielc.comsielc.com The method involves selecting an appropriate stationary phase (e.g., C18), a mobile phase often consisting of a mixture of an aqueous buffer (like phosphoric acid in water) and an organic solvent (like acetonitrile), and a suitable detector, typically UV-Vis, set to a wavelength where the aromatic ring absorbs strongly. For structural confirmation and analysis of complex mixtures, HPLC can be coupled with mass spectrometry (LC-MS). mdpi.comrsc.org

Spectroscopic methods are indispensable for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence and connectivity of protons and carbons in the molecule. mdpi.com Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic C=O and O-H stretches of the carboxylic acid moiety.

During a synthesis, reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC), which allows for a rapid qualitative assessment of the consumption of starting materials and the formation of products. mdpi.com

The table below provides an example of typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

ParameterConditionPurposeReference
ColumnReversed-Phase C18 (e.g., 250 x 4.6mm, 5µm)Separation based on hydrophobicity. jchr.org
Mobile PhaseGradient or isocratic mixture of aqueous buffer (e.g., 20 mM H₃PO₄) and acetonitrile.Elution of the analyte from the column.
Flow Rate1.0 mL/minControls the speed of the separation.
DetectorUV at ~215 nmDetection and quantification of the aromatic compound.
Column Temperature35 °CEnsures reproducible retention times.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

Future research is anticipated to focus on developing more efficient and innovative methods for synthesizing 2-(2-Chloro-4-methylphenyl)acetic acid. While current synthetic routes exist, there is a continuous drive to improve yield, reduce reaction times, and utilize more environmentally friendly reagents. google.comgoogle.com One promising avenue is the exploration of palladium-catalyzed Suzuki coupling reactions, which have shown potential for creating Csp2-Csp3 bonds in related structures. inventivapharma.com Further investigation into optimizing catalysts and reaction conditions for this specific molecule could lead to more streamlined and cost-effective production. inventivapharma.com Additionally, advancements in flow chemistry could offer a scalable and more controlled synthesis process.

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The inherent reactivity of this compound, stemming from its substituted phenyl and acetic acid moieties, presents a fertile ground for discovering new chemical transformations. wikipedia.org The presence of the chloro and methyl groups on the phenyl ring influences its electronic properties and can direct further reactions. nih.gov Future studies could explore derivatization of the carboxylic acid group to form a variety of esters and amides, potentially leading to compounds with novel biological activities. nih.govmdpi.com Furthermore, the phenyl ring itself is a candidate for further functionalization, opening the door to a wide array of new derivatives. researchgate.net Investigating its behavior under various reaction conditions, such as those involving radical intermediates, could also unveil unexpected and synthetically useful transformation pathways. nih.govresearchgate.net

Advancements in Computational Modeling for Targeted Compound Design and Reactivity Prediction

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. In the context of this compound, computational modeling can be employed to predict its reactivity and to design novel derivatives with specific, targeted properties. nih.gov By using quantum mechanical calculations, researchers can gain insights into the molecule's electronic structure and predict which sites are most susceptible to electrophilic or nucleophilic attack. This information can guide the design of new synthetic routes and help to rationalize observed reactivity. nih.gov Furthermore, molecular docking simulations could be used to predict the binding affinity of new derivatives with biological targets, thereby aiding in the development of new therapeutic agents. nih.gov

Integration of Green Chemistry Principles into Scalable Synthetic Research Processes

The principles of green chemistry are increasingly becoming a central consideration in chemical synthesis. sphinxsai.com Future research on this compound will likely focus on developing synthetic methods that are more environmentally benign. organic-chemistry.orgresearchgate.net This includes the use of greener solvents, reducing the number of synthetic steps to improve atom economy, and utilizing catalytic methods to minimize waste. sphinxsai.comrsc.org For instance, exploring enzymatic or electrochemical approaches could offer more sustainable alternatives to traditional synthetic methods. organic-chemistry.org The development of scalable, green synthetic processes is not only environmentally responsible but also economically advantageous for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for regioselective synthesis of 2-(2-Chloro-4-methylphenyl)acetic acid?

  • Methodology : Regioselective halogenation can be achieved using bromine or chlorine in acetic acid under controlled conditions. For example, bromination of substituted phenylacetic acids typically involves dissolving the precursor in acetic acid, adding halogens dropwise, and stirring at room temperature. Crystallization from ethanol/water mixtures is effective for purification. Characterization via NMR and single-crystal X-ray diffraction ensures structural confirmation .
  • Key Considerations : Monitor reaction time to avoid over-halogenation. Use TLC or HPLC to track reaction progress.

Q. How can researchers purify this compound to ≥95% purity for crystallographic studies?

  • Methodology : Recrystallization using solvents like ethanol or acetonitrile is recommended. For rigorous purity validation, combine HPLC (with UV detection at 254 nm) and mass spectrometry (MS). High-resolution X-ray data can further confirm molecular integrity by resolving bond lengths and angles .
  • Troubleshooting : If crystallization fails, consider gradient sublimation or preparative TLC.

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding networks (e.g., R₂²(8) motifs) should be analyzed to confirm dimerization patterns .
  • Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to assign aromatic and acetic acid protons. IR spectroscopy identifies carboxylate (C=O) and C-Cl stretches .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, CH₃) influence the molecular geometry of this compound?

  • Methodology : Compare X-ray-derived bond angles (e.g., C-C-Cl) with computational models (DFT at B3LYP/6-311G** level). Electron-withdrawing groups like Cl increase adjacent C-C-C angles (e.g., 121.5° for Br in analogous structures), while CH₃ (electron-donating) reduces distortion .
  • Data Interpretation : Use Mercury or Olex2 software to visualize torsion angles and dihedral planes.

Q. What strategies resolve contradictions in hydrogen-bonding motifs reported for halogenated phenylacetic acids?

  • Methodology :

  • Systematic Review : Compare crystallographic data (CSD entries) for related compounds.
  • Experimental Validation : Grow crystals under varied conditions (e.g., solvent polarity, temperature). For example, centrosymmetric dimers may form in non-polar solvents, while polar solvents favor chain-like motifs .
    • Tools : Use PLATON or ToposPro to classify hydrogen-bonding patterns.

Q. How can researchers address discrepancies in synthetic yields from alternative routes (e.g., Friedel-Crafts vs. Ullmann coupling)?

  • Methodology :

  • Comparative Analysis : Run parallel syntheses and quantify yields via GC-MS or ¹H NMR (using an internal standard like 1,3,5-trimethoxybenzene).
  • Byproduct Identification : LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) detects minor impurities. For example, Ullmann coupling may produce dehalogenated byproducts requiring column chromatography for removal .

Q. What protocols validate the accuracy of analytical methods (e.g., titration, chromatography) for quantifying this compound?

  • Methodology :

  • Cross-Validation : Compare results from HPLC (C18 column, 0.1% HCOOH in H₂O/MeCN) with potentiometric titration (using 0.1 M NaOH and phenolphthalein).
  • Reference Standards : Source certified reference materials (CRMs) from NIST or equivalent bodies to calibrate instruments .
    • Statistical Rigor : Perform triplicate measurements and calculate RSD (<2% for precision).

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